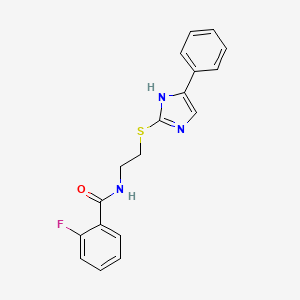

2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDHNQAKXSEJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The imidazole ring can be oxidized under certain conditions.

Reduction: : Reduction reactions can be performed on the benzamide group.

Substitution: : The fluorine atom can be substituted with other groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized imidazole derivatives, reduced benzamide derivatives, and substituted fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of imidazole derivatives with biological targets. It may also serve as a probe to investigate cellular processes.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, while the fluorine atom and benzamide group can enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to derivatives with related scaffolds. Below is a detailed analysis, supported by evidence from diverse sources:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2-fluoro group in the target compound may mimic the role of nitro (in W1) or trifluoromethyl (in CAS 886898-79-9) groups, enhancing interactions with hydrophobic pockets or enzyme active sites .

- Heterocyclic Linkers: Thioethyl (target compound) vs. thioacetamide (W1) or triazole (9c) linkers influence conformational flexibility and hydrogen-bonding capacity. Thioethyl’s shorter chain may limit steric hindrance compared to bulkier linkers .

Imidazole Modifications

- 5-Phenyl vs. 5-(4-Fluorophenyl): Fluorine substitution on the imidazole’s phenyl ring (as in ) could improve metabolic stability and target selectivity compared to the unsubstituted phenyl in the target compound.

Biological Activity Trends Antimicrobial Potential: Benzimidazole-thioacetamide derivatives (e.g., W1) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar properties . Enzyme Inhibition: The amide and thioether motifs in nitazoxanide analogs (e.g., ) are critical for PFOR inhibition, implying the target compound’s fluorobenzamide may interact with analogous metabolic enzymes.

Table 2: Physicochemical Properties

Biological Activity

2-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorinated benzamide structure linked to a thioether derived from a phenyl-substituted imidazole. The presence of the imidazole ring contributes to its biological activity, as imidazole derivatives are known for diverse pharmacological properties.

Chemical Formula: C₁₈H₁₈F₁N₄O₂S

Molecular Weight: 354.4 g/mol

CAS Number: 1207025-48-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including compounds similar to this compound. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis.

-

Mechanism of Action:

- Tubulin Inhibition: Compounds with imidazole moieties have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. For example, related compounds exhibited IC₅₀ values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent activity against tumor cells .

- Cell Cycle Arrest: Studies demonstrated that these compounds can cause cell cycle arrest in the G₂/M phase, leading to increased apoptosis in cancer cells .

- Case Study:

Antimicrobial Activity

Compounds containing the imidazole ring have also demonstrated significant antimicrobial properties against various pathogens.

- Antibacterial Activity:

Data Tables

The following table summarizes key biological activities and relevant IC₅₀ values for related compounds:

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and spectroscopic methods for preparing and characterizing 2-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide? A: The compound is typically synthesized via a multi-step approach:

Thioether formation : React 5-phenyl-1H-imidazole-2-thiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioethyl intermediate.

Amide coupling : React the intermediate with 2-fluorobenzoyl chloride in the presence of pyridine or triethylamine.

Characterization : Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm connectivity of the benzamide, imidazole, and thioether groups. IR spectroscopy verifies amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Synthesis Challenges

Q: What are the critical challenges in optimizing the yield of this compound during multi-step synthesis? A: Key challenges include:

- Intermediate stability : The thiol group in 5-phenyl-1H-imidazole-2-thiol is prone to oxidation; use inert atmospheres (N₂/Ar) and reducing agents.

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to remove unreacted starting materials.

- Steric hindrance : Slow reaction rates during amide coupling may require elevated temperatures (50–60°C) .

Biological Activity Mechanisms

Q: What molecular targets are implicated in the bioactivity of imidazole-thioether benzamide derivatives? A: Structural analogs (e.g., CK-666) inhibit the Arp2/3 complex, disrupting actin polymerization in cancer cells. The thiazole and benzamide moieties may also target microbial enzymes (e.g., pyruvate:ferredoxin oxidoreductase in anaerobic pathogens) or modulate kinase signaling .

Computational Studies

Q: How can density-functional theory (DFT) predict the electronic properties of this compound? A: DFT calculations (e.g., B3LYP/6-31G* basis set) model the HOMO-LUMO gap to predict reactivity. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies). Solvent effects (PCM model) refine predictions of solubility and stability .

Crystallography and Structural Analysis

Q: What crystallographic techniques resolve the 3D structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines absolute configuration. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice. Non-classical C–H⋯F/O interactions further refine packing motifs .

Data Contradictions in Biological Studies

Q: How can researchers resolve discrepancies in reported bioactivities of similar compounds? A: Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols (e.g., MTT assay for cytotoxicity) and validate target engagement via knockout models or enzyme inhibition assays. Meta-analyses of SAR trends across studies can clarify structure-activity relationships .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance bioactivity? A:

- Imidazole ring : Introducing electron-withdrawing groups (e.g., –NO₂) increases electrophilicity, enhancing enzyme inhibition.

- Benzamide substituents : Fluorine at the ortho position improves metabolic stability and membrane permeability.

- Thioether linker : Replacing sulfur with methylene reduces potency, highlighting the critical role of thioether flexibility .

Analytical Method Development

Q: What HPLC/LC-MS methods quantify this compound in biological matrices? A: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). LC-MS/MS (MRM mode) enhances specificity in plasma or tissue homogenates. Validate methods per ICH guidelines for linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.